3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI)
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Overview
Description
3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) is a nitrogen-containing heterocyclic compound This compound is part of the indolizinone family, which is known for its unique structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the regioselective construction of the indolizinone ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Pyridazine Derivatives: Compounds with a pyridazine ring, known for their diverse biological activities.
Uniqueness
3(2H)-Indolizinone,1,5,8,8a-tetrahydro-,(8aS)-(9CI) is unique due to its specific ring structure and the presence of nitrogen in the heterocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
(8aS)-2,5,8,8a-tetrahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h1-2,7H,3-6H2/t7-/m1/s1 |
InChI Key |
VNVQIGJEZFTOBP-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CC=CC2 |
Canonical SMILES |
C1CC(=O)N2C1CC=CC2 |
Origin of Product |
United States |
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